2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde
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Overview
Description
2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde is a heterocyclic compound that features both an oxazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the tetrahydropyran moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydropyran ring provides additional steric and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Oxan-4-yl)propanal: Similar structure but with a propanal group instead of an oxazole ring.
Uniqueness: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde is unique due to the combination of the oxazole and tetrahydropyran rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFRADFGWXLNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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